![molecular formula C20H19N3OS B2453592 3-(3,5-dimethylphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536705-87-0](/img/structure/B2453592.png)

3-(3,5-dimethylphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

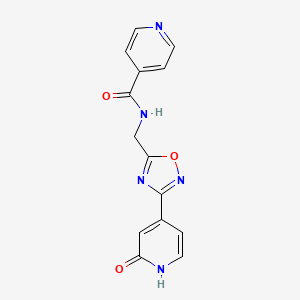

“3-(3,5-dimethylphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one” is a chemical compound that falls under the category of indole derivatives . Indole derivatives are known for their wide range of biological activities and medicinal applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .

Synthesis Analysis

The synthesis of such compounds often involves multicomponent reactions . These reactions include the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines, three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds, and condensation of cyclic enaminoketones and arylglyoxals in the presence of nucleophilic reagents .

Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis of Derivatives: The compound is used in synthesizing various derivatives, such as 5H-pyrimido[5,4-b]indoles, through reactions with aryl isocyanates, isothiocyanates, and cyanamides, contributing to the development of diverse chemical structures (Shestakov et al., 2009).

- Structural Elucidation: It aids in the structural elucidation of novel derivatives, like 3,5-dihydro-4H-pyrimido[5,4-b]indol-4-ones, through efficient synthesis methods and spectral analysis (Barone & Catalfo, 2017).

Pharmaceutical Research

- BET Bromodomain Inhibition: Compounds containing the pyrimido[5,4-b]indole core have been identified as potent inhibitors in pharmaceutical research, specifically targeting BET proteins in cancer research (Zhao et al., 2017).

- Anti-HIV Activity: Derivatives of this compound, like 2-[2-(3,5-dimethylphenoxy)ethylthio]pyrimidin-4(3H)-ones, have been synthesized and shown to possess virus-inhibiting properties, particularly against the human immunodeficiency virus (Novikov et al., 2004).

Chemical Properties and Applications

- Synthesis of Indole Derivatives: Utilized in the synthesis of novel indole derivatives, showcasing diverse chemical properties and potential applications in chemical research (Kaptı et al., 2016).

- Potential in Anti-inflammatory Drugs: Some phenyl derivatives containing the pyrimido[5,4-b]indol-4-one system have been synthesized and analyzed for their analgesic and anti-inflammatory activities, indicating potential applications in nonsteroidal anti-inflammatory drugs (Santagati et al., 2002).

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities . This creates interest among researchers to synthesize various scaffolds of indole for screening different pharmacological activities .

properties

IUPAC Name |

3-(3,5-dimethylphenyl)-2-ethylsulfanyl-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3OS/c1-4-25-20-22-17-15-7-5-6-8-16(15)21-18(17)19(24)23(20)14-10-12(2)9-13(3)11-14/h5-11,21H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXAQOBYTCHXFNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=C(C(=O)N1C3=CC(=CC(=C3)C)C)NC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2453513.png)

![2-(butan-2-ylsulfanyl)-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2453520.png)

![N6,N6-Dimethylbenzo[d]thiazole-2,6-diamine](/img/structure/B2453523.png)

![(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride](/img/structure/B2453530.png)

![4-[4-(4-Methoxyanilino)-3,5-dinitrobenzoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2453532.png)